Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H19BrN4O4 and its molecular weight is 387.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a synthetic intermediate, and its specific biological targets may depend on the context of its use in chemical synthesis .
Mode of Action
As a synthetic intermediate, it’s likely that its mode of action is primarily chemical rather than biological, contributing to the formation of more complex molecules in synthetic pathways .
Biochemical Pathways
As a synthetic intermediate, it’s primarily used in chemical reactions rather than interacting with biological systems .
Result of Action
As a synthetic intermediate, its primary role is likely in the formation of more complex molecules in synthetic pathways .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate” are likely to be influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, one synthesis involving a similar compound was carried out at room temperature .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-11(19(21)22)8-10(15)9-16-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMCDPYFBNSYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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